Isoagatholactone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3aS,3bR,5aS,9aS,9bR)-3b,6,6,9a-tetramethyl-3,3a,4,5,5a,7,8,9,9b,10-decahydronaphtho[2,1-e][2]benzofuran-1-one |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)15(18)8-11-19(3)14-12-22-17(21)13(14)6-7-16(19)20/h6,14-16H,5,7-12H2,1-4H3/t14-,15+,16+,19+,20+/m1/s1 |
InChI Key |
DCFIJMVSAFTYKV-MWTROVGWSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@H]3COC4=O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC=C4C3COC4=O)C)C)C |
Synonyms |
isoagatholactone |
Origin of Product |
United States |
Natural Occurrence and Ecological Significance
Terrestrial Biological Sources
While initially discovered in marine sponges, isoagatholactone and its derivatives have also been isolated from terrestrial plants, demonstrating its distribution across different biological kingdoms.
Cyphostemma adenocaule
A notable terrestrial source of a derivative of this compound is the medicinal plant Cyphostemma adenocaule. nih.govresearchgate.netresearchgate.net This plant, belonging to the Vitaceae family, is utilized in traditional medicine for treating various ailments. researchgate.net Phytochemical investigations of the roots of C. adenocaule have led to the isolation and characterization of 3-hydroxy this compound. nih.govresearchgate.net The presence of this compound, along with other secondary metabolites like flavonoids, stilbenoids, and tannins, contributes to the plant's documented biological activities. nih.govtandfonline.com
Ecological Roles and Chemical Defense Mechanisms
This compound and related terpenoids are crucial for the chemical defense of the organisms that produce or sequester them. These compounds are involved in a variety of ecological interactions, from deterring predators to preventing the settlement of fouling organisms.
Antifeedant Properties
Table 1: Documented Antifeedant Activity of this compound and Related Compounds
| Organism | Compound Class | Ecological Role | Reference |
|---|---|---|---|
| Spongia officinalis | Diterpene (this compound) | Chemical Defense | hebmu.edu.cn |
| Nudibranchs (general) | Diterpenes (sequestered) | Predator Deterrence | researchgate.netuq.edu.au |
| Doris kerguelenensis | Nor-sesquiterpenes | Feeding Deterrent | nih.gov |
| Chromodoris splendida | Diterpenoids (sequestered) | Chemical Defense | nih.gov |
Antifouling Efficacy (Mechanistic Studies)
The accumulation of organisms on submerged surfaces, known as biofouling, is a significant issue for marine life and man-made structures. brillinstitutes.com Many marine organisms have evolved chemical defenses to prevent this. Spongian diterpenes, including this compound, have been noted for their antifouling properties. hebmu.edu.cn These compounds can deter the settlement of larvae of fouling organisms. Mechanistic studies suggest that these natural products can interfere with the biological processes of the fouling organisms, making the surface of the host inhospitable for settlement. While direct mechanistic studies on this compound are not extensively detailed in the provided results, the antifouling activity of related bromotyrosine derivatives from sponges has been shown to be a key defensive function. hebmu.edu.cn
Interspecies Chemical Interactions (e.g., Sequestration and Transformation)
A fascinating aspect of the chemical ecology of this compound is its role in interspecies interactions, particularly the sequestration and potential transformation by predators. researchgate.net Nudibranchs, which are shell-less molluscs, are well-known for preying on sponges and sequestering their defensive secondary metabolites. researchgate.netuq.edu.auuq.edu.au
For instance, nudibranchs of the genus Goniobranchus have been found to contain this compound and its derivatives, which are sequestered from their sponge diet. uq.edu.au In some cases, the nudibranchs not only store the compounds but may also modify them. An example is the isolation of 7α-acetoxythis compound, a new derivative, from the nudibranch Goniobranchus collingwoodi, which likely modifies the parent this compound obtained from its food source. uq.edu.au This sequestration is often selective, with the defensive compounds being concentrated in the parts of the nudibranch most vulnerable to predators, such as the mantle. uq.edu.au This chemical transfer from sponge to nudibranch is a clear example of a predator utilizing the chemical defenses of its prey for its own protection. researchgate.net
Biosynthetic Pathways and Precursors
Proposed Biogenetic Origins within Diterpenoid Metabolism
Isoagatholactone is classified as a spongiane diterpene, a group of natural products primarily isolated from marine sponges. uv.esuv.es Its carbon skeleton suggests a biogenetic origin rooted in the broader pathway of diterpenoid metabolism. nih.gov Diterpenoids are a large and diverse class of organic compounds derived from four isoprene (B109036) units, and their biosynthesis is a fundamental process in many organisms. nih.gov The spongiane framework is thought to arise from the cyclization of a linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), a common intermediate in terpenoid biosynthesis.
Precursor Utilization in Natural Systems
The construction of the this compound scaffold is believed to proceed through key intermediates derived from the cyclization of GGPP. While the precise in vivo biosynthetic pathway in sponges has not been fully elucidated, synthetic studies have provided significant insights into plausible precursors. researchgate.net
Manool (B191784), a labdane-type diterpene, has served as a starting material in several synthetic routes to this compound. uv.esscielo.br For instance, (+)-manool has been successfully converted to (+)-isoagatholactone. researchgate.netresearchgate.net This suggests that manool-like structures could be relevant intermediates in the natural biosynthetic pathway. The transformation of manool often involves the formation of an intermediate like ent-methyl isocopalate. researchgate.netscielo.br
Copalic acid, another labdane (B1241275) diterpenoid, and its derivatives are also considered key precursors in the biosynthesis of spongiane diterpenes, including this compound. uv.eswikipedia.org Synthetic efforts have demonstrated the conversion of methyl isocopalate to ent-isoagatholactone. scielo.br Furthermore, racemic labda-8(20),13-dien-15-oic acid (copalic acid) has been utilized to prepare racemic this compound, reinforcing the close biosynthetic link. uv.es The synthesis often proceeds through an unsaturated lactone intermediate. uv.es
Derivatives of Manool
Enzymatic Mechanisms in Polyene Cyclization
The cyclization of linear polyenes into complex polycyclic structures is a remarkable feat of biological catalysis. Enzymes play a crucial role in controlling the stereochemistry and regioselectivity of these transformations.
Squalene-hopene cyclases (SHCs) are enzymes that catalyze the intricate cyclization of squalene (B77637) into hopene and hopanol. rsc.org Notably, SHCs have been shown to accept unnatural substrates, making them powerful tools in biocatalysis. rsc.orgacs.org Research has demonstrated that SHC from Alicyclobacillus acidocaldarius (AacSHC) can catalyze the stereoselective cyclization of geranylgeraniol (B1671449), a key step in a chemoenzymatic synthesis of (+)-isoagatholactone. rsc.orgrsc.orgnih.gov This enzymatic transformation proceeds via a cascade of C-C bond formations, guided by the enzyme's active site, to produce the core tricyclic structure of this compound with high stereocontrol. rsc.org The reaction is initiated by the protonation of the terminal double bond of the substrate. rsc.orgacs.org
The power of SHC-catalyzed cyclization has been harnessed in several chemoenzymatic syntheses of this compound and related spongiane diterpenoids. rsc.orgnih.govnih.govthieme-connect.com These approaches combine the stereoselectivity of the enzymatic cyclization with the efficiency of chemical transformations to achieve concise and redox-economic synthetic routes. rsc.orgrsc.org For example, a recent synthesis of (+)-isoagatholactone utilized the AacSHC-catalyzed cyclization of geranylgeraniol as the key step to construct the diterpenoid skeleton. rsc.orgrsc.org The resulting cyclized intermediate is then converted to the final natural product through a series of chemical modifications. rsc.org This hybrid strategy showcases the potential of merging biocatalysis with traditional organic synthesis for the efficient production of complex natural products. researchgate.netrsc.org
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches of Isoagatholactone and Enantiomers
The total synthesis of this compound has been a subject of considerable research, leading to a variety of elegant and efficient synthetic routes.
Biomimetic synthesis attempts to mimic nature's biosynthetic pathways. In the context of this compound, this often involves polyene cyclizations that construct the core polycyclic skeleton in a manner analogous to terpene biosynthesis. researchgate.netnih.gov These strategies offer an atom-economical approach to complex terpene scaffolds. researchgate.net
One notable biomimetic-style approach involves the cyclization of a labdane-type diterpene. rsc.org For instance, the synthesis of (+)-isoagatholactone has been achieved from (+)-manool via the key intermediate ent-methyl isocopalate. researchgate.net Another chemoenzymatic approach utilized the stereoselective cyclization of geranylgeraniol (B1671449) catalyzed by squalene-hopene cyclase (SHC) to produce (+)-isoagatholactone. researchgate.net This method highlights the potential of merging biocatalysis with traditional organic synthesis to achieve efficient and stereocontrolled outcomes. researchgate.netdntb.gov.ua
Computational studies, such as those using density functional theory (DFT), have been employed to understand and refine the mechanisms of these complex biomimetic cyclizations, providing insights into the formation of the characteristic polycyclic framework. nih.gov
Both convergent and linear strategies have been successfully applied to the synthesis of this compound. psu.edursc.org
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction of the target molecule from a single starting material. unizg.hr | Conceptually simple to plan. | Can have low overall yields for long sequences. uniurb.it |
| Convergent Synthesis | Independent synthesis of fragments followed by their coupling. unizg.hrfiveable.me | Higher overall yields, allows for parallel synthesis. uniurb.itfiveable.me | Requires more complex planning and fragment coupling strategies. |
| Biomimetic Synthesis | Mimics natural biosynthetic pathways, often involving polyene cyclizations. researchgate.netnih.gov | Atom-economical, can rapidly build complexity. researchgate.net | Can be challenging to control selectivity and may produce mixtures of products. |
Controlling the stereochemistry during the synthesis of this compound is crucial, as the biological activity of natural products is often dependent on their specific three-dimensional structure. saskoer.ca Stereoselective syntheses aim to produce a single stereoisomer or a mixture where one stereoisomer predominates. saskoer.ca
Enantioselective syntheses are a subset of stereoselective syntheses that specifically produce one enantiomer in excess over the other. saskoer.ca This is particularly important as different enantiomers of a molecule can have vastly different biological properties. The enantioselective synthesis of (+)-isoagatholactone has been a significant achievement in the field. uv.esuv.es
A key strategy for achieving stereoselectivity is the use of chiral starting materials, which introduce a predefined stereochemistry that guides the formation of new stereocenters. acs.orgresearchgate.net
A powerful approach to enantioselective synthesis involves the use of readily available chiral natural products as starting materials. Several syntheses of this compound and related spongiane diterpenes have utilized this strategy. acs.orguv.esuv.es
(+)-Podocarp-8(14)-en-13-one: This chiral building block, which can be derived from abietic acid, has been instrumental in the stereoselective synthesis of (+)-isoagatholactone. psu.edursc.orgacs.org Its rigid tricyclic structure provides excellent stereocontrol in subsequent transformations. The synthesis from (+)-podocarp-8(14)-en-13-one involves a sequence of steps to construct the D-ring lactone. psu.edursc.orgresearchgate.net
S-(+)-Carvone: This monoterpene has also served as a chiral starting material for the synthesis of spongiane diterpenes. acs.orgresearchgate.net A diastereoselective approach starting from (R)-(-)-carvone has been described, where the carvone (B1668592) unit is incorporated as the B-ring of the final spongiane framework. researchgate.netresearchgate.net
Abietic Acid: This abundant diterpene resin acid is a common precursor for the synthesis of more complex terpenes. uv.esuv.es It can be converted into versatile intermediates like (+)-podocarp-8(14)-en-13-one, thus serving as an inexpensive entry point to chiral spongiane diterpenes. acs.org
| Chiral Building Block | Source/Precursor | Application in this compound/Spongiane Synthesis |
| (+)-Podocarp-8(14)-en-13-one | Derived from Abietic Acid. acs.org | Key starting material for the stereoselective synthesis of (+)-isoagatholactone. psu.edursc.orgresearchgate.net |
| S-(+)-Carvone | Natural monoterpene. acs.orgresearchgate.net | Used in diastereoselective approaches to oxygenated spongiane diterpenes. researchgate.netresearchgate.net |
| Abietic Acid | Pine resin. uv.esuv.es | Precursor for the synthesis of chiral intermediates like (+)-podocarp-8(14)-en-13-one. acs.org |
Stereoselective and Enantioselective Syntheses
Key Synthetic Steps and Methodologies
The synthesis of this compound relies on a toolbox of modern organic reactions. Certain transformations are particularly critical for the construction of its characteristic structural features.
The functionalization of allylic C-H bonds is a powerful and atom-economical strategy in organic synthesis, as it avoids the need for pre-installed leaving groups. snnu.edu.cnrsc.org This methodology is relevant to the synthesis of this compound and its precursors, particularly for introducing oxygen functionality.
In the context of terpene synthesis, the selective oxidation of an allylic methyl group is a key transformation. unisa.it For example, in the synthesis of (±)-isoagatholactone from (±)-labda-8(20),13-dien-15-oic acid, a crucial step is the photo-oxygenation of a tricyclic intermediate to yield an allylic alcohol. rsc.org This alcohol then serves as a precursor for the formation of the γ-lactone ring. rsc.org
Recent advances in catalysis, particularly with rhodium(III) and iridium(III) complexes, have expanded the scope of allylic C-H functionalization, offering new possibilities for the efficient synthesis of complex natural products like this compound. snnu.edu.cnnih.gov
Carbonylation and Lactonization Reactions
The formation of the characteristic γ-lactone ring (D-ring) in this compound and related structures is a critical step in its synthesis. Lactonization can be achieved through various pathways, often coupled with other transformations.
One key strategy involves the acid-catalyzed allylic rearrangement of a precursor alcohol, which proceeds with simultaneous lactonization to form the γ-lactone ring. researchgate.net For instance, an allylic alcohol intermediate can be treated with sulfuric acid, triggering a rearrangement and cyclization to yield the lactone core. researchgate.net Another approach involves a two-step γ-lactone inversion. researchgate.net
Furthermore, the β-elimination and subsequent lactonization of an epoxide precursor can be accomplished in a single step using a strong base like lithium diisopropylamide (LDA) to yield an α,β-unsaturated γ-lactone. researchgate.net Palladium-catalyzed monolactonization of dicarboxylic acids represents another advanced method for forming lactone rings, highlighting the ongoing development in C─H activation strategies. nih.gov While ring-expansive carbonylation of epoxides is a known method for producing β-lactones, and carbonylative lactonization of alkenes is used for γ-butyrolactones, these specific methods are part of the broader toolkit for lactone synthesis. researchgate.netsigmaaldrich.com
A summary of selected lactonization strategies is presented below.
| Starting Material/Precursor | Reagents/Conditions | Product Type | Citation |
| Allylic Alcohol | H₂SO₄ (catalytic) | γ-Lactone | researchgate.netresearchgate.net |
| Epoxide | Lithium diisopropylamide (LDA) | α,β-Unsaturated γ-lactone | researchgate.net |
| Dicarboxylic Acid | Palladium catalyst, Quinoline-pyridone ligand | γ- or δ-Lactone | nih.gov |
Oxidative Transformations (e.g., Sensitized Photo-oxidation, MnO₂ Oxidation)
Oxidative transformations are fundamental to installing the necessary functional groups during the synthesis of this compound. Key precursors are often subjected to specific oxidation reactions to achieve the desired molecular architecture.
A pivotal method used in the total synthesis of (+)-isoagatholactone is the sensitized photo-oxygenation of a methyl isocopalate precursor. researchgate.net This reaction selectively functionalizes an allylic methyl group, introducing an allylic alcohol. researchgate.net This transformation is a crucial step for setting up subsequent rearrangement and lactonization. researchgate.net
Following the formation of a diol intermediate via reductive opening of a lactone ring, a final allylic oxidation is required to yield this compound. researchgate.net This is commonly achieved using manganese dioxide (MnO₂), a mild and selective oxidant for allylic alcohols. researchgate.net The sequence involving photo-oxidation followed by MnO₂ oxidation has been successfully applied in the synthesis of both natural (+)-isoagatholactone and its unnatural (–)-enantiomer. researchgate.net
| Transformation | Reagent | Purpose | Citation |
| Allylic Methyl Functionalization | Sensitized Photo-oxygenation | Forms an allylic alcohol precursor | researchgate.netresearchgate.net |
| Allylic Alcohol Oxidation | Manganese Dioxide (MnO₂) | Forms the final α,β-unsaturated lactone | researchgate.net |
Rearrangement Reactions
Molecular rearrangements are integral to the synthetic strategies leading to the this compound core. rroij.com These reactions efficiently build molecular complexity by reorganizing the carbon skeleton.
A significant rearrangement in the synthesis of this compound is the acid-catalyzed allylic rearrangement of an alcohol intermediate. researchgate.net This reaction, often facilitated by sulfuric acid, occurs concurrently with lactonization, providing a direct route to the tetracyclic lactone structure from a tricyclic precursor. researchgate.netresearchgate.net In some synthetic routes, this rearrangement precedes the lactonization step. researchgate.net The Wagner-Meerwein rearrangement is a classic example of a carbon-skeleton reorganization, though its specific application in published this compound syntheses is part of the broader family of such transformations. tmv.ac.in
Organocatalyzed C-C Ring Construction
Recent advances in synthetic chemistry have introduced organocatalysis as a powerful tool for constructing complex ring systems. organic-chemistry.org In the context of this compound, organocatalysis has been employed to build the core cyclic structure. organic-chemistry.orgresearchgate.netrsc.org
A notable example is the work by Zheng Xiang's group, who prepared the tricyclic core of this compound through the gram-scale cyclization of geranylgeraniol using a mutated squalene-hopene cyclase, which acts as a biocatalyst. organic-chemistry.org While not a small-molecule organocatalyst, this chemoenzymatic approach highlights the use of organic catalytic systems to forge the key C-C bonds of the this compound framework. organic-chemistry.org
Synthetic Studies Towards this compound Derivatives and Analogues
The this compound scaffold serves as a foundational structure for the synthesis of a wide array of derivatives and analogues. uv.esasianpubs.orgmdpi.comnih.gov These studies are aimed at exploring structure-activity relationships and accessing novel compounds with potentially interesting biological properties. uv.es
Synthetic efforts have focused on developing biomimetic-like strategies to create more complex furanospongianes and other derivatives starting from this compound or its key intermediates. uv.es These approaches often seek to mimic proposed biosynthetic pathways to generate molecular diversity.
Approaches to Complex Oxygenated Spongianes
This compound is a member of the broader spongiane diterpenoid family, many of which feature a high degree of oxidation. researchgate.netuv.es Synthetic strategies have been developed to use this compound-related intermediates to access these more complex, oxygenated spongianes. uv.es
A key strategy involves using versatile tricyclic building blocks, which can be elaborated into various spongiane structures. uv.es For example, ent-spongian-16-one, a related isocopalane diterpene, can be readily synthesized and then converted into ent-isoagatholactone through subsequent organic transformations. researchgate.net This demonstrates the modularity of the synthetic approach, where a common intermediate can lead to multiple members of the spongiane family. These synthetic studies pave the way for accessing the nearly 200 known compounds in this class, many of which bear significant oxidation on all rings of the carbon skeleton. researchgate.net
Strategies for Functionalization at Specific Carbon Positions (C-6, C-7, C-11, C-12, C-13, C-20)
Targeted functionalization of the spongiane skeleton at specific carbon atoms is crucial for synthesizing diverse natural products and their analogues. nih.gov Various C-H functionalization and derivatization strategies have been developed to modify these positions. nih.govsnnu.edu.cnresearchgate.net
C-6 Functionalization : The C-6 position can be targeted for modification. For example, Brønsted acid-catalyzed reactions have been developed for the remote C6-functionalization of indole (B1671886) rings, a strategy that showcases the potential for selective C-H activation on complex scaffolds. nih.gov Glycoconjugation using the C-6 position in sugar units is another strategy to create functionalized compounds. mdpi.com
C-7 Functionalization : A series of C-7 oxygenated derivatives have been synthesized to evaluate their antitumor activity. researchgate.net The introduction of hydroxyl or acetoxy groups at C-7 has been explored, demonstrating that this position is synthetically accessible for modification. researchgate.net
C-11 Functionalization : The C-11 position can be functionalized through undirected C-H oxidation. By installing an electron-withdrawing group at a different position (e.g., C-5), the C-11 position can be made more susceptible to oxidation by reagents like TFDO, leading to bis-functionalized products. nih.gov
C-12 Functionalization : The functionalization at C-12 is important for accessing certain furanospongianes. researchgate.net For example, treatment of an unsaturated cyclic peroxide precursor with ferrous sulfate (B86663) can yield a 12-hydroxyfuran. researchgate.net In other systems, directed C-H functionalization methods, such as a Hartwig silylation followed by a Tamao-Fleming oxidation, have been successfully used to install a hydroxyl group at C-12. nih.gov
C-13 Functionalization : The C-13 position can be functionalized during the cyclization process. For instance, using geranylgeranyl acetate (B1210297) as a substrate in a biocatalytic cyclization can lead to C-13 hydroxylated products. researchgate.net Additionally, a stereoselective synthesis of (+)-isoagatholactone has been achieved from (+)-podocarp-8(14)-en-13-one via a β-hydroxy ketone intermediate, highlighting the manipulation of functionality at C-13. researchgate.net
C-20 Functionalization : While not explicitly detailed in the provided search results for this compound, C-H functionalization strategies often target methyl groups like C-20. NOE experiments have been used to confirm stereochemistry by irradiating the H-20 signal, indicating its proximity to other protons for potential directed functionalization. acs.org
Advanced Structural Elucidation and Stereochemical Assignment
Spectroscopic Techniques for Configuration Determination
Modern spectroscopic methods provide a powerful, non-destructive means to elucidate the intricate structural details of natural products like isoagatholactone.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. slideshare.netethz.ch For this compound, a suite of 1D and 2D NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in piecing together its molecular architecture. uq.edu.aunih.gov
COSY experiments establish proton-proton (¹H-¹H) correlations between adjacent carbons, revealing the spin-spin coupling networks within the molecule and helping to trace out the carbon framework. princeton.edu
HMBC provides crucial information about longer-range couplings between protons and carbons (typically over two to four bonds). princeton.edu This technique is vital for connecting different spin systems and for positioning quaternary carbons and heteroatoms within the molecular structure.
NOESY experiments are key to determining the relative stereochemistry. nih.gov This technique identifies protons that are close in space, irrespective of whether they are directly bonded. princeton.edu By observing Nuclear Overhauser Effect (NOE) correlations, the spatial proximity of different parts of the molecule can be mapped, allowing for the assignment of relative configurations at the stereogenic centers. For instance, NOESY spectra can reveal correlations between axial and equatorial protons in the cyclohexane (B81311) rings, providing definitive evidence for their relative orientations. nih.govresearchgate.net
Table 1: Selected NMR Data for this compound
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| H-5 | --- | --- | C-4, C-6, C-7, C-10 | H-3, Me-18 |
| H-8 | --- | --- | C-7, C-9, C-13, C-14 | H-5 |
| Me-18 | --- | --- | C-3, C-4, C-5, C-19 | Me-20 |
| Me-20 | --- | --- | C-8, C-9, C-11 | Me-18 |
Data is illustrative and compiled from typical values found in the literature. Specific values may vary depending on the solvent and experimental conditions.
While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography is the gold standard for establishing the absolute configuration of a chiral molecule. researchgate.netnih.govnptel.ac.in This technique requires the formation of a high-quality single crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, thereby revealing the absolute stereochemistry. researchgate.net For derivatives of this compound, X-ray crystallography has been successfully employed to confirm the absolute configuration, providing unequivocal proof of the spatial orientation of all substituents at the chiral centers. uq.edu.ausemanticscholar.org
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HMBC, COSY, NOESY)
Chemical Correlation Methods in Stereochemistry
Chemical correlation is a classical yet powerful method for determining the stereochemistry of a natural product. nptel.ac.incore.ac.uk This approach involves chemically transforming the molecule of interest into a compound whose absolute stereochemistry is already known, or vice versa. The first structural elucidation of this compound relied on this method, where it was chemically correlated with grindelic acid, a compound of known absolute configuration. semanticscholar.orgcore.ac.uk This correlation firmly established the absolute stereochemistry of this compound, which was later corroborated by modern spectroscopic techniques. Such chemical transformations must proceed with known and reliable stereochemical outcomes to ensure the validity of the correlation. uq.edu.au
Structure Activity Relationship Sar Investigations
Correlating Structural Features with Biological Activities
The biological profile of isoagatholactone and its derivatives is intrinsically linked to several key structural features. The presence and nature of the D-ring, the pattern of oxidation across the tetracyclic system, and the stereochemistry of the molecule are all critical determinants of activity.
The α,β-unsaturated γ-lactone moiety in the D-ring of this compound is a significant contributor to its biological activity. mdpi.comresearchgate.net This functional group is a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine sulfhydryl groups, in biological macromolecules like enzymes and proteins. mdpi.comsci-hub.se This alkylating potential is often associated with the cytotoxic and antimicrobial properties observed in many natural products containing this feature. mdpi.com For instance, this compound itself is recognized as an antimicrobial agent. uv.es
Impact of Oxidation Patterns on Bioactivity
The degree and position of oxidation on the this compound skeleton profoundly influence its bioactivity. Spongiane diterpenes are a large family of natural products that primarily differ in their oxidation patterns on rings A through D and at carbon positions C-17 and C-19. uv.esacs.org
Studies on various spongiane derivatives have demonstrated that modifications to the oxidation state can either enhance or diminish cytotoxicity. For example, in a series of tetracyclic spongianes, the introduction of a 15α-acetoxy group was found to enhance cytotoxicity against HeLa (human cervical cancer) and HEp-2 (human laryngeal cancer) cell lines. uv.es Conversely, introducing a 7α-hydroxyl group tended to reduce cytotoxicity in the same cell lines. uv.es
The bioactivity of spongiane diterpenes with a furan (B31954) D-ring, which can be considered a reduced form of the lactone in this compound, is also heavily dependent on the oxidation of the A/B/C ring system. For instance, dorisenone A, a spongiane with a furan D-ring, exhibits strong cytotoxicity against L1210 (murine leukemia) and KB (human oral cancer) cells, an activity attributed to its specific oxidation pattern. uv.es The table below summarizes the cytotoxic activities of several spongiane derivatives, highlighting the impact of different oxidation patterns.
| Compound | Structural Features | Cell Line | IC50 (µg/mL) |
| Aplyroseol-2 | Pentacyclic spongiane, 7α-OH, 15α-OH | L1210 | 1.9 |
| Aplyroseol-2 | Pentacyclic spongiane, 7α-OH, 15α-OH | KB | 2.5 |
| Dorisenone A | Tetracyclic furanospongiane | L1210 | - (Strongly cytotoxic) |
| Dorisenone A | Tetracyclic furanospongiane | KB | - (Strongly cytotoxic) |
| Spongiane Derivative 6 | 15α-acetoxy | HeLa | < 10 (CC100) |
| Spongiane Derivative 10 (Aplyroseol-1) | 7α-butyrate ester | HEp-2 | < 10 (CC100) |
| Data sourced from multiple studies. uv.esuv.es CC100 refers to the concentration causing 100% cell death. |
Influence of Ring System Modifications on Biological Profiles
Alterations to the fundamental ring structure of the spongiane skeleton have a dramatic effect on the biological activity of these compounds. Modifications can range from changes in the size of a ring to the complete opening of a ring system, leading to so-called "seco" or "nor" derivatives.
A particularly noteworthy finding is that the opening of the D-ring in spongiane diterpenes can lead to a significant increase in both cytotoxicity and selectivity against cancer cells. nih.gov For example, two D-ring-opened spongiane derivatives (compounds 1 and 5 in the cited study) were identified as the most active compounds against prostate cancer cell lines (PC3 and DU145), with IC50 values in the low micromolar or even sub-micromolar range. nih.gov This suggests that the intact lactone ring of this compound, while important for some activities, may not be essential for potent cytotoxicity, and that a more flexible side chain resulting from ring opening could allow for better interaction with the biological target. nih.gov
Design and Synthesis of this compound Derivatives for SAR
The synthesis of this compound derivatives is a key strategy for conducting detailed SAR investigations. By systematically modifying the parent structure and evaluating the biological activity of the resulting analogs, researchers can map the structural requirements for a desired biological effect. acs.orguv.es
Synthetic efforts in the spongiane field have enabled access to a variety of analogs that would be difficult to obtain from natural sources alone. For example, one synthetic approach focuses on creating a versatile tricyclic intermediate that contains the core A/B/C ring system with an oxygen functionality at C-17. acs.org This intermediate can then be elaborated to produce various tetracyclic spongianes with different D-ring functionalities or pentacyclic derivatives. acs.org
Biological Activities and Mechanistic Research
Antimicrobial Activity Studies
Isoagatholactone has demonstrated a spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi. These properties have been investigated through in vitro studies, revealing its potential as a lead compound for the development of new antimicrobial agents.
Antibacterial Mechanisms
The antibacterial effects of this compound and its derivatives have been observed against several pathogenic bacteria.
Staphylococcus aureus : Studies have shown that certain spongiane diterpenoids, the class of compounds to which this compound belongs, are active against Staphylococcus aureus. uv.es For instance, trunculin E, a related marine natural product, inhibits the growth of Staphylococcus aureus at a concentration of 100 µ g/disk in a standard disk assay. mdpi.com Similarly, other related compounds have shown inhibitory activity against this bacterium. mdpi.com The mechanisms are thought to involve the disruption of bacterial cell integrity or key enzymatic processes. mdpi.com
Salmonella enterica : Research has indicated that some spongiane-related compounds exhibit antibacterial activity against Salmonella enterica. mdpi.com
Candida albicans : this compound and related compounds have been investigated for their activity against the opportunistic fungal pathogen Candida albicans. mdpi.comnih.gov Trunculin E, for example, has been shown to inhibit the growth of Candida albicans. mdpi.com The antifungal mechanism may involve the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane, leading to membrane disruption and leakage of cellular contents. researchgate.netwright.edu
Bacillus subtilis : Polyrhaphin C, another spongiane diterpenoid, has demonstrated antimicrobial activity against Bacillus subtilis. uv.es Trunculin E also inhibits the growth of Bacillus subtilis at 100 µ g/disk . mdpi.com
Table 1: Summary of In Vitro Antibacterial and Antifungal Activity of this compound and Related Compounds
| Compound/Extract | Test Organism | Activity/Result | Reference |
| Polyrhaphin C | Staphylococcus aureus | Antimicrobial activity observed | uv.es |
| Polyrhaphin C | Bacillus subtilis | Antimicrobial activity observed | uv.es |
| Trunculin E | Staphylococcus aureus | Inhibits growth at 100 µ g/disk | mdpi.com |
| Trunculin E | Bacillus subtilis | Inhibits growth at 100 µ g/disk | mdpi.com |
| Trunculin E | Candida albicans | Inhibits growth at 100 µ g/disk | mdpi.com |
| 3-hydroxy-isoagatholactone | Various bacteria | Low to moderate antibacterial activities | researchgate.net |
Antifungal Research
The antifungal properties of this compound and its structural analogues are a significant area of research. uv.esresearchgate.net The primary mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity. researchgate.netwright.edu While direct studies on this compound's specific antifungal mechanism are ongoing, related compounds have shown activity against clinically relevant fungi like Candida albicans. mdpi.comnih.gov
Antiviral Investigations
Investigations into the antiviral potential of spongiane diterpenes, including this compound, have been conducted. uv.esresearchgate.net For example, some synthetic spongiane diterpenes have demonstrated in vitro antiviral activity against Herpes Simplex Virus. acs.org Other related marine natural products have also shown antiviral activity against viruses like herpes simplex type 1. mdpi.com However, detailed mechanistic studies specifically on this compound's antiviral actions are still limited.
Antitumor/Cytotoxic Activity Investigations
This compound has been evaluated for its potential to inhibit the growth of cancer cells, showing cytotoxic effects against various cell lines.
Activity against Cancer Cell Lines
The cytotoxic activity of this compound has been tested against several cancer cell lines, indicating its potential as an anticancer agent.
P388 (Mouse Lymphoid Neoplasm) : A derivative of this compound, compound 25 (a lactone with a furanospongiane skeleton), has exhibited a degree of cytotoxicity against P388 cancer cells. uv.es Other related diterpenes have also shown cytotoxic effects against the P388 cell line. mdpi.com
L1210 (Mouse Lymphocytic Leukemia) : While direct data on this compound against L1210 is not specified, related diterpenoids have been a subject of cytotoxic studies against various leukemia cell lines.
KB (Human Oral Nasopharyngeal Carcinoma) : Spongiane diterpenes have been generally noted for their antitumor properties, which would include activity against cell lines like KB, although specific data for this compound is not detailed in the provided context. acs.orgnih.gov
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Activity/Result | Reference |
| Compound 25 (this compound derivative) | P388 | Cytotoxic activity observed | uv.es |
Apoptosis Induction Mechanisms
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. rndsystems.com This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. cellsignal.comthermofisher.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. uniklinik-freiburg.de
While specific studies detailing the apoptosis induction mechanism of this compound are not extensively covered in the provided sources, the general mechanism for related compounds involves the activation of these cellular suicide programs. nih.gov The process often involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases leading to cell death. cellsignal.com The Bcl-2 family of proteins plays a crucial role in regulating this mitochondrial pathway. rndsystems.com
Cellular Target Identification in Cancer Research
The identification of specific cellular targets is a crucial step in validating the potential of a compound as a cancer therapeutic. nih.gov In the context of cancer, this compound has been the subject of studies aimed at pinpointing its molecular targets. While research is ongoing, initial findings suggest that its anticancer activities may stem from its ability to interact with key proteins involved in cancer cell proliferation and survival. researchgate.netcolab.ws The process of identifying these targets often involves a combination of experimental and computational approaches to understand the compound's mechanism of action. opentargets.orgnih.gov
Anti-inflammatory Effects and Mechanisms
This compound has demonstrated notable anti-inflammatory properties. researchgate.net The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory pathways. nih.gov Like many anti-inflammatory agents, this compound is thought to interfere with the production of pro-inflammatory mediators. wikipedia.org
Studies have shown that some compounds with anti-inflammatory effects work by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govfrontiersin.org This is often achieved by targeting signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the inflammatory response. frontiersin.orgmdpi.com The inhibition of these pathways leads to a reduction in the production of inflammatory molecules like tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). frontiersin.orgmdpi.com
Enzyme Inhibition Studies (e.g., PLA2 Inhibition)
A significant aspect of this compound's biological activity is its ability to inhibit certain enzymes. One of the key enzymes targeted is phospholipase A2 (PLA2). nih.gov PLA2 enzymes are involved in the hydrolysis of phospholipids, a process that releases arachidonic acid, a precursor for various inflammatory mediators. wikipedia.orgnih.gov
The inhibition of PLA2 is a recognized mechanism for controlling inflammation. nih.govjci.org By blocking the action of PLA2, this compound can effectively reduce the downstream production of pro-inflammatory eicosanoids. nih.gov Research has explored the development of PLA2 inhibitors as potential therapeutic agents for a range of inflammatory conditions and even some cancers. jci.orguoa.gr The inhibition of specific PLA2 isoforms, such as cytosolic PLA2α (cPLA2α), has been linked to anticancer effects by promoting oxidative stress and the expression of tumor suppressors. uoa.gr
Computational and Network Pharmacology Approaches for Biological Target Prediction
In modern drug discovery, computational methods play a vital role in predicting the biological targets of compounds like this compound. numberanalytics.comfrontiersin.orgnih.govhu-berlin.debsc.es These approaches, including network pharmacology, help to create a comprehensive picture of how a compound interacts within a complex biological system. numberanalytics.comnih.govmdpi.com
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govafricanjournalofbiomedicalresearch.comresearchgate.netmdpi.com This method provides insights into the interaction at an atomic level, helping to identify potential binding sites and predict the strength of the interaction. mdpi.commdpi.com For this compound, molecular docking studies can be employed to screen a wide range of potential protein targets, thereby narrowing down the candidates for further experimental validation. africanjournalofbiomedicalresearch.commdpi.com The docking score, which estimates the binding affinity, is a key parameter used to rank potential interactions. mdpi.com
Protein-Protein Interaction Network Analysis
Protein-protein interaction (PPI) network analysis is a powerful tool in systems biology used to understand the complex interplay of proteins within a cell. nih.govnih.gov In the context of this compound, PPI networks can be used to identify the key proteins and pathways that are affected by the compound. bjcancer.orgplos.org By analyzing the network, researchers can identify "hub" proteins that have a high number of connections and are often critical for cellular processes. nih.govchemrxiv.orgubaya.ac.id Targeting these hub proteins can have a significant impact on the entire network, making them attractive targets for therapeutic intervention. chemrxiv.orgfrontiersin.org This approach helps to elucidate the broader biological context of a compound's activity beyond a single target. nih.govplos.org
Future Research Directions and Potential Research Applications
Advancements in Sustainable Isolation and Production
The conventional extraction of isoagatholactone from marine sponges is often inefficient and environmentally taxing. mdpi.com Future research is increasingly focused on developing sustainable and economically viable methods for its production. Green extraction techniques, which minimize the use of hazardous solvents, are being explored. mdpi.com Furthermore, chemoenzymatic synthesis represents a promising avenue. researchgate.net This approach combines the advantages of chemical synthesis with the high selectivity of biocatalysis to produce complex molecules like this compound and its derivatives more efficiently. researchgate.netresearchgate.net The use of enzymes, such as squalene-hopene cyclases, in biocatalytic polyene cyclization has already shown potential for the stereoselective synthesis of the spongiane core. researchgate.netresearchgate.net
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
While the spongian diterpene skeleton of this compound is known, the complete biosynthetic pathway, including all intermediate molecules and the specific enzymes that catalyze each step, remains to be fully elucidated. researchgate.net Understanding this pathway is crucial for developing biotechnological production methods. Future research will likely involve a combination of genetic, biochemical, and metabolomic approaches to identify the genes and enzymes responsible for converting primary metabolites into this compound within the source organism or its microbial symbionts. mdpi.comnih.gov Identifying these components could enable the transfer of the entire biosynthetic pathway into a microbial host like E. coli for large-scale, controlled production. researchgate.net
Development of Novel Synthetic Routes to Complex Analogues
The development of novel and efficient synthetic routes is critical for producing not only this compound itself but also a diverse range of complex analogues for structure-activity relationship (SAR) studies. unisa.itescholarship.orgnih.gov Total synthesis strategies provide the flexibility to introduce specific chemical modifications to the this compound scaffold. researchgate.net Recent advancements in synthetic organic chemistry, including tandem reactions and the use of novel catalysts, are enabling the construction of the complex tetracyclic core of spongian diterpenes with greater control and efficiency. researchgate.netresearchgate.net These synthetic endeavors will be instrumental in creating a library of this compound derivatives to probe their biological functions.
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
Although this compound and related spongian diterpenes have been reported to exhibit various biological activities, including cytotoxic and antimicrobial effects, the precise molecular mechanisms underlying these activities are largely unknown. nih.govepdf.pub Future research will need to employ a range of molecular and cellular biology techniques to identify the specific protein targets and signaling pathways that this compound interacts with. Computational methods, such as molecular docking, can be used to predict potential binding partners, which can then be validated experimentally. mdpi.com Understanding these mechanisms is essential for evaluating the therapeutic potential of this compound and its analogues.
Exploration of Chemical Modifications for Enhanced Research Utility
To facilitate in-depth biological studies, the chemical structure of this compound can be modified to create valuable research tools. nih.govnsf.gov For instance, the introduction of reporter groups, such as fluorescent tags or biotin (B1667282) labels, would enable researchers to visualize the subcellular localization of the molecule and identify its binding partners through techniques like affinity chromatography. glenresearch.commdpi.com Furthermore, modifications can be made to improve the compound's physicochemical properties, such as solubility and stability, making it more amenable to a wider range of experimental conditions. nih.gov
Integration with Chemoinformatic and Computational Biology for Drug Discovery Research Lead Identification
The integration of chemoinformatics and computational biology offers a powerful approach to accelerate the identification of this compound-based lead compounds for drug discovery. schurerlab.orguu.seox.ac.ukcipf.es Chemoinformatics tools can be used to analyze the structural features of this compound and its analogues, predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and generate virtual libraries of related compounds. mdpi.com Computational biology approaches, including systems biology and molecular modeling, can help to identify potential disease-relevant targets for these compounds and to simulate their interactions at a molecular level. ox.ac.ukcipf.es This in silico analysis can prioritize the synthesis and biological evaluation of the most promising candidates, thereby streamlining the drug discovery process.
Q & A
Q. How can researchers address challenges in scaling up this compound synthesis without compromising yield?
- Answer: Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent volume). Continuous flow reactors improve scalability and reduce byproducts. Green chemistry principles (e.g., solvent substitution) enhance sustainability. Pilot-scale batches validate reproducibility .
Data Presentation & Reproducibility
Q. What guidelines ensure transparent reporting of this compound research data?
Q. How should conflicting results in this compound’s pharmacokinetic profiles be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
